molecular formula C34H47ClN12O8 B15144890 CRA-2059 hydrochloride

CRA-2059 hydrochloride

Cat. No.: B15144890
M. Wt: 787.3 g/mol
InChI Key: BDOSTTPEXZBJAS-ZGGWIOQZSA-N
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Description

This compound features a bicyclic furo[3,2-b]furan core linked to two piperazine-1-carboxamide moieties, each substituted with a diamidinophenyl group. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications.

Properties

Molecular Formula

C34H47ClN12O8

Molecular Weight

787.3 g/mol

IUPAC Name

[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C34H46N12O8.ClH/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);1H/t25-,26-,27?,28?;/m1./s1

InChI Key

BDOSTTPEXZBJAS-ZGGWIOQZSA-N

Isomeric SMILES

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.Cl

Canonical SMILES

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the furan ring system, followed by the introduction of the piperazine and carbamoyl groups through nucleophilic substitution and condensation reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;hydrochloride depends on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substitution Patterns
Compound Name/ID Core Structure Key Substituents Salt Form
Target Compound Furo[3,2-b]furan Diamidinophenyl-methylcarbamoyl piperazine Hydrochloride
4-Hydroxyquinazoline Derivatives (A1–A6) Quinazoline Halogenated phenyl (F, Cl), piperazine-carboxamide None
HBK Series (HBK14–HBK19) Piperazine-phenoxyethyl/propyl Methyl, chloro, methoxy groups on phenyl rings Hydrochloride
866137-49-7 Pyridine-benzoxazin Trifluoromethyl, chloro, piperazine-carboxamide None

Key Observations :

  • The furofuran core in the target compound is unique among analogs, offering conformational rigidity compared to the flexible phenoxyethyl chains in HBK derivatives .
  • Diamidinophenyl groups distinguish the target from halogen- or methyl-substituted analogs (e.g., A3, HBK15), which rely on lipophilic/hydrophobic interactions .
Physicochemical Properties
Compound Name/ID Molecular Weight Melting Point (°C) Solubility Yield (%)
Target Compound ~1,100* Not reported High (HCl salt) Not reported
A3 (4-Fluorophenyl derivative) ~450 196.5–197.8 Moderate 57.3
HBK15 ~450 Not reported Moderate (HCl salt) Not reported
866137-49-7 455.8 Not reported Low Not reported

*Estimated based on structural complexity.
Key Observations :

  • The target’s high molecular weight may limit passive diffusion, necessitating active transport mechanisms for cellular uptake.
  • Hydrochloride salt improves solubility over neutral analogs like A3 or 866137-49-7 .

Pharmacological and Biochemical Insights

Binding and Selectivity
  • Diamidinophenyl groups in the target compound likely enhance binding to DNA minor grooves or serine proteases, akin to pentamidine or berenil .
  • HBK derivatives with chloro/methoxy substituents (e.g., HBK15) target adrenergic or serotonin receptors, indicating divergent mechanisms compared to the target .

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